molecular formula C18H20N4O4S B2824035 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide CAS No. 898657-10-8

4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide

Cat. No.: B2824035
CAS No.: 898657-10-8
M. Wt: 388.44
InChI Key: ZUIYSHRWEMAJOZ-UHFFFAOYSA-N
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Description

4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with an acetyl group, a sulfonyl group, and a pyridinylbenzamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the acetylation of piperazine, followed by sulfonylation to introduce the sulfonyl group. The final step involves coupling the sulfonylated piperazine with a pyridinylbenzamide derivative under appropriate reaction conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to modify the acetyl or sulfonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-14(23)21-10-12-22(13-11-21)27(25,26)16-7-5-15(6-8-16)18(24)20-17-4-2-3-9-19-17/h2-9H,10-13H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIYSHRWEMAJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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